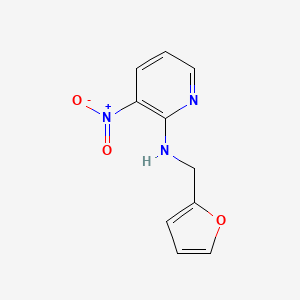

N-(2-furylmethyl)-3-nitropyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

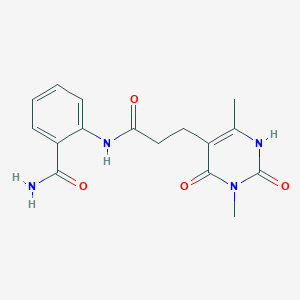

N-(2-furylmethyl)-3-nitropyridin-2-amine is a useful research compound. Its molecular formula is C10H9N3O3 and its molecular weight is 219.2. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Oxidative Alkylation and Nitration

A study by Avakyan et al. (2017) developed a method for oxidative S N H alkyl carbamoyl amination of 3-nitropyridine, leading to the formation of nitropyridin-2-yl ureas and their nitroso analogs, an unusual occurrence with 3-nitropyridine. This process also resulted in the synthesis of a range of N-oxides based on these compounds (Avakyan et al., 2017).

Formation of Aminals via Pummerer Rearrangement

Rakhit et al. (1979) discovered that the reaction of 2-amino-3-nitropyridine with acid chlorides, in the presence of dimethyl sulfoxide and a tertiary base like pyridine, led to the unexpected formation of the aminal N,N'-bis(3-nitro-2-pyridinylimino)methylene. This suggests a novel formation pathway via Pummerer type rearrangement (Rakhit et al., 1979).

1,3-Dipolar Cycloaddition Reactions

Holt and Fiksdahl (2007) investigated the reactivity of nitropyridyl isocyanates in 1,3-dipolar cycloaddition reactions with azides and pyridine N-oxides. They successfully synthesized various substituted amines through cycloaddition, rearrangement, and decarboxylation, demonstrating the versatility of nitropyridyl isocyanates in such reactions (Holt & Fiksdahl, 2007).

Selective Vicarious Nucleophilic Amination

Bakke et al. (2001) conducted vicarious nucleophilic substitution reactions on various 3-nitropyridine compounds to selectively aminate them. They achieved moderate to good yields, indicating a general method for preparing 3- or 4-substituted-2-amino-5-nitropyridines (Bakke et al., 2001).

N-Terminal Amino Acids in Proteins Analysis

Signor et al. (1969) described a new procedure for determining N-terminal groups in peptides and proteins using fluoro-nitropyridines. This technique provides a way to estimate amino acids like proline and glycine as N-terminal residues (Signor et al., 1969).

Synthesis of N,N'-Dipyridinylamines

Patriciu et al. (2007) achieved the amination of 3-nitropyridines with aromatic amides derived from various aminopyridine derivatives, enabling easy access to 3-nitro-substituted N, N'-dipyridinylamines (Patriciu et al., 2007).

Fluorescent Probes for Metal Detection

Singh et al. (2020) designed 2-aminoethylpyridine-based fluorescent compounds that enhance fluorescence upon interaction with Fe3+ ion, demonstrating their potential as chemosensors for detecting trace Fe3+ and Hg2+ in water samples and biological systems (Singh et al., 2020).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)-3-nitropyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c14-13(15)9-4-1-5-11-10(9)12-7-8-3-2-6-16-8/h1-6H,7H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWAMRFSOYGXKAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NCC2=CC=CO2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyano-3-ethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]aniline](/img/structure/B2517040.png)

![2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]propanamide](/img/structure/B2517045.png)

![3-cyclopropyl-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2517047.png)

![7-tert-Butyl-2,4-dichloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine](/img/structure/B2517050.png)

![(E)-2-amino-N-phenethyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2517052.png)

![1,3-Dihydro-5-nitro-2H-imidazo[4,5-B]pyridin-2-one](/img/structure/B2517053.png)

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide](/img/structure/B2517057.png)

![4-[(3-Chloro-4-methylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2517058.png)

![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2517062.png)